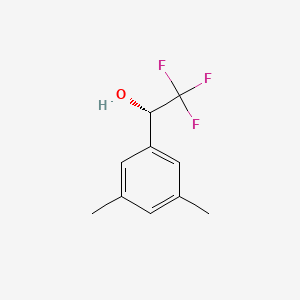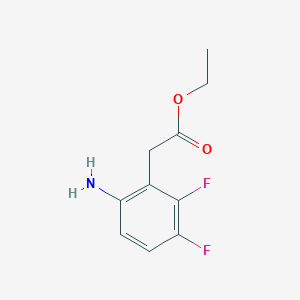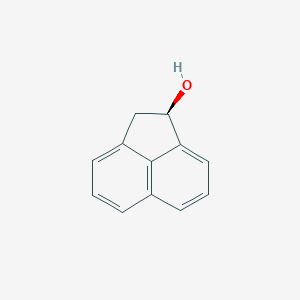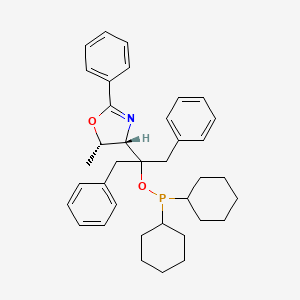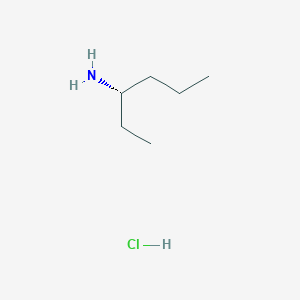![molecular formula C6H2Cl2N2O2S2 B12963984 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S2 and a molecular weight of 269.13 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[2,3-d]pyrimidine-6-sulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Medicinal Chemistry: This compound is explored for its potential biological activities and is used in the synthesis of drug candidates.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets, often through covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule being studied.
Comparison with Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine-6-sulfonyl chloride: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
2-Bromothieno[2,3-d]pyrimidine-6-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-Fluorothieno[2,3-d]pyrimidine-6-sulfonyl chloride: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C6H2Cl2N2O2S2 |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H |
InChI Key |
HCDNFDWKNMTFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


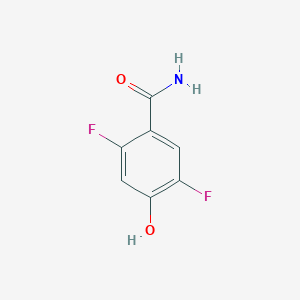
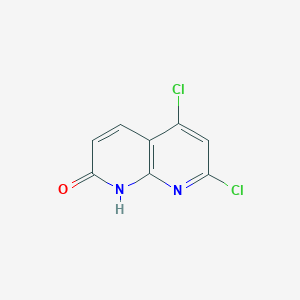
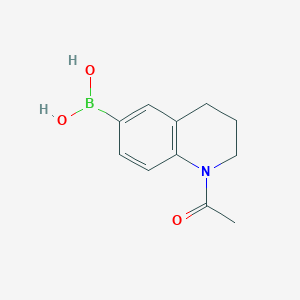
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
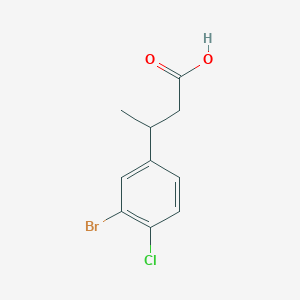
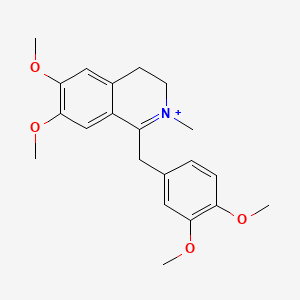
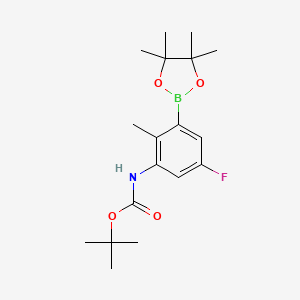
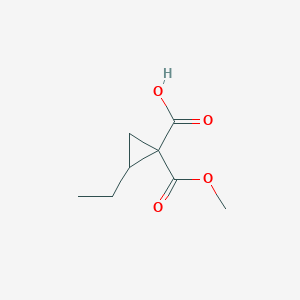
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
